2-(3,4-Difluorophenyl)-1,3-benzothiazole
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Overview
Description
“2-(3,4-Difluorophenyl)-1,3-benzothiazole” is a chemical compound that is part of the benzothiazole family. It contains a benzothiazole core, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This specific compound also has a 3,4-difluorophenyl group attached to it .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would consist of a benzothiazole core with a 3,4-difluorophenyl group attached to it. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would depend on the specific conditions and reagents used. As with any organic compound, it could undergo a variety of reactions, including substitution, addition, elimination, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(3,4-Difluorophenyl)-1,3-benzothiazole” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its safety and environmental impact.
properties
IUPAC Name |
2-(3,4-difluorophenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWQOJZCCMRNQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698244 |
Source
|
Record name | 2-(3,4-Difluorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170151-90-3 |
Source
|
Record name | 2-(3,4-Difluorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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